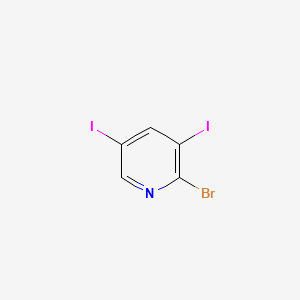

2-Bromo-3,5-diiodopyridine

Description

BenchChem offers high-quality 2-Bromo-3,5-diiodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,5-diiodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-diiodopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQXRSNMDARXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrI2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654789 | |

| Record name | 2-Bromo-3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-14-7 | |

| Record name | 2-Bromo-3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3,5-diiodopyridine CAS 885952-14-7 properties

This guide provides a comprehensive technical analysis of 2-Bromo-3,5-diiodopyridine , a high-value heterocyclic scaffold used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.

CAS: 885952-14-7 Formula: C₅H₂BrI₂N Molecular Weight: 409.79 g/mol

Executive Summary

2-Bromo-3,5-diiodopyridine represents a "privileged scaffold" in medicinal chemistry due to its tri-orthogonal reactivity . Unlike symmetric dihalopyridines, this molecule possesses three chemically distinct sites for functionalization:

-

C5-I: Sterically accessible, highly reactive in Pd-catalyzed cross-couplings.

-

C3-I: Sterically hindered, secondary reactivity in cross-couplings.

-

C2-Br: Activated for Nucleophilic Aromatic Substitution (S_NAr) or tertiary cross-coupling.

This specific halogenation pattern allows researchers to sequentially install three different pharmacophores onto a single pyridine core with high regiocontrol, making it an essential building block for Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Physical Properties[1]

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| Melting Point | 128–132 °C (Predicted) | Varies by crystal form |

| Boiling Point | 371.3 ± 37.0 °C | At 760 mmHg (Calc.) |

| Density | 2.865 g/cm³ | High density due to iodine content |

| LogP | 3.25 | Lipophilic |

| Solubility | DMSO, DMF, CH₂Cl₂, THF | Insoluble in water |

| pKa | -3.25 (Conjugate acid) | Weakly basic pyridine nitrogen |

Synthetic Methodology: The Modified Sandmeyer Route

Direct electrophilic halogenation of 2-bromopyridine to the 3,5-diiodo derivative is kinetically unfavorable due to ring deactivation and steric crowding at C3. The industry-standard approach utilizes a high-fidelity Modified Sandmeyer Sequence starting from 2-aminopyridine.

Reaction Pathway Diagram

Caption: Two-step synthetic workflow ensuring regioselective halogen installation.

Detailed Protocol

Step 1: Synthesis of 2-Amino-3,5-diiodopyridine

-

Reagents: 2-Aminopyridine (1.0 eq), N-Iodosuccinimide (NIS, 2.2 eq), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 2-aminopyridine in MeCN (0.5 M) at 0°C.

-

Add NIS portion-wise over 30 minutes to avoid exotherm.

-

Warm to RT and stir for 4 hours. The amino group strongly activates C3 and C5, facilitating rapid iodination.

-

Workup: Quench with aqueous Na₂S₂O₃ to remove excess iodine. Filter the precipitate.[1] Recrystallize from Ethanol.

-

Yield: Typically 85-90%.

-

Step 2: Sandmeyer Transformation to 2-Bromo-3,5-diiodopyridine

-

Reagents: 2-Amino-3,5-diiodopyridine (1.0 eq), tert-Butyl Nitrite (t-BuONO, 1.5 eq), Copper(II) Bromide (CuBr₂, 1.2 eq), MeCN.

-

Mechanism: Radical-mediated diazotization followed by halide abstraction.

-

Procedure:

-

Suspend CuBr₂ in anhydrous MeCN under N₂ atmosphere.

-

Add t-BuONO dropwise at RT.

-

Add 2-Amino-3,5-diiodopyridine in small portions. Caution: N₂ gas evolution.

-

Heat to 60°C for 2 hours to drive the substitution.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove Cu salts) and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc 95:5).

-

Validation: Verify via ¹H NMR (Singlet at ~8.5 ppm for H6, Singlet at ~8.7 ppm for H4).

-

Reactivity & Applications: The "Chemo-Selective Triad"

The utility of CAS 885952-14-7 lies in its predictable sequence of reactivity. This allows for the construction of A-B-C substituted pyridines without the need for protecting groups.

Regioselectivity Map

Caption: Order of functionalization based on electronic and steric factors.

Strategic Application in Drug Discovery

-

Site 1 (C5-I): The C5 position is electronically coupled to the ring nitrogen (beta-position) but is sterically open.

-

Site 2 (C3-I): Once C5 is substituted, the C3-I can be engaged.

-

Site 3 (C2-Br): The C2 position is adjacent to the pyridine nitrogen, making it highly electrophilic for S_NAr.

-

Reaction: Displacement with primary/secondary amines or alkoxides.

-

Conditions: Heating with amine in DMSO/NMP. This step is often performed last to avoid poisoning the Pd catalyst with free amines, or first if the amine is non-coordinating.

-

Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Tox. Oral | H301 | Toxic if swallowed. |

| Skin Irrit. | H315 | Causes skin irritation. |

| Eye Dam. | H318 | Causes serious eye damage. |

| STOT SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Storage: Store at 2-8°C under inert gas (Argon). Iodine-containing compounds can release I₂ upon decomposition; protect from light.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis of Halopyridines: ChemicalBook. "2-BROMO-3,5-DIIODOPYRIDINE Properties and Vendors". Available at:

-

Sandmeyer Methodology: Heterocyclic Letters. "A convenient and scalable process for preparation of 2,5-dibromopyridine" (Analogous methodology). Vol. 11, 2021. Available at:

-

Cross-Coupling Selectivity: Royal Society of Chemistry. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides". Chem. Sci., 2016, 7, 5730-5736. Available at:

-

Safety Data: PubChem. "2-Bromo-3-iodopyridine Compound Summary" (Homologue Safety Profile). Available at:

-

Reactivity Trends: Organic Chemistry Portal. "Iodoarenes synthesis and reactivity". Available at:

Sources

Chemical structure and molecular weight of 2-Bromo-3,5-diiodopyridine

The following technical guide details the chemical structure, synthesis, and reactivity profile of 2-Bromo-3,5-diiodopyridine , designed for researchers in medicinal chemistry and process development.

CAS Registry Number: 885952-14-7 Chemical Class: Polyhalogenated Heterocycle Core Application: Orthogonal scaffold for site-selective cross-coupling (Suzuki, Sonogashira, Heck) in drug discovery.

Chemical Identity & Physical Properties[1][2][3][4][5]

This compound is a dense, electron-deficient pyridine derivative characterized by three halogen atoms with distinct reactivity profiles. Its high molecular weight relative to its carbon count is due to the two iodine atoms.

| Property | Data |

| IUPAC Name | 2-Bromo-3,5-diiodopyridine |

| Molecular Formula | C₅H₂BrI₂N |

| Molecular Weight | 409.79 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in hexanes |

| Melting Point | Typically >120°C (Analogue 2-bromo-5-iodopyridine mp: 121-123°C) |

| SMILES | IC1=CN=C(Br)C(I)=C1 |

Synthetic Pathway (Retrosynthetic Analysis)

The most robust route to 2-Bromo-3,5-diiodopyridine avoids direct halogenation of 2-bromopyridine, which often leads to inseparable mixtures. Instead, a Sandmeyer-type transformation from the corresponding amine is the industry standard for high purity.

Step 1: Iodination of 2-Aminopyridine

-

Reagents:

-Iodosuccinimide (NIS) or -

Mechanism: Electrophilic aromatic substitution. The amino group strongly activates positions 3 and 5, allowing facile introduction of iodine.

Step 2: Sandmeyer Bromination[10]

-

Precursor: 2-Amino-3,5-diiodopyridine[2]

-

Reagents: tert-Butyl Nitrite (

-BuONO), Copper(II) Bromide ( -

Solvent: Acetonitrile (

) -

Mechanism: Radical-nucleophilic aromatic substitution (

character). The diazonium intermediate is generated in situ and displaced by bromide.

Synthesis Workflow Diagram

Caption: Two-step convergent synthesis converting 2-aminopyridine to the tri-halogenated target.

Reactivity & Site-Selectivity Profile

The value of 2-Bromo-3,5-diiodopyridine lies in its orthogonal reactivity . The three halogen atoms react at different rates under Palladium-catalyzed cross-coupling conditions, allowing for the sequential construction of tris-aryl pyridines.

Selectivity Hierarchy

-

Position C5-I (Most Reactive): The C-I bond is weaker than C-Br. Position 5 is sterically less hindered than Position 3 (which is flanked by the bulky C2-Br).

-

Position C3-I (Secondary Reactivity): Reacts after C5. It is an iodide, so it is more reactive than the bromide, but the ortho-effect from the C2-Br creates steric resistance.

-

Position C2-Br (Least Reactive): The C-Br bond is stronger and requires higher temperatures or more active catalysts (e.g., bulky phosphine ligands) to undergo oxidative addition.

Sequential Coupling Logic

Caption: Sequential functionalization strategy exploiting steric and electronic differences.

Experimental Protocol: Sandmeyer Bromination[10]

Objective: Convert 2-amino-3,5-diiodopyridine to 2-bromo-3,5-diiodopyridine.

Safety Note: Diazo intermediates are potentially explosive. tert-Butyl nitrite is toxic and flammable. Perform all steps in a fume hood.

Materials:

-

2-Amino-3,5-diiodopyridine (1.0 eq)

-

Copper(II) Bromide (

) (1.5 eq) -

tert-Butyl Nitrite (

-BuONO$) (1.5 eq) -

Acetonitrile (Anhydrous, 0.1 M concentration)

Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend

in anhydrous acetonitrile. -

Activation: Add

-BuONO dropwise to the copper suspension at room temperature. The solution will darken, indicating the formation of the active nitrosyl species. -

Addition: Add 2-amino-3,5-diiodopyridine portion-wise (solid) or dropwise (if dissolved in minimum MeCN) over 15 minutes. Observe gas evolution (

). -

Reaction: Heat the mixture to 60°C and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc) or LC-MS. The starting amine spot should disappear.

-

Quench: Cool to room temperature. Pour the mixture into 20% aqueous HCl (to decompose copper complexes) and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11358068, 2-Bromo-3-iodopyridine (Analogue Reference). Retrieved from [Link]

-

Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

-

Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of halopyridines.[4] Journal of Organic Chemistry. (Contextual grounding for halogen reactivity).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 4. heteroletters.org [heteroletters.org]

- 5. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of 2-Bromo-3,5-diiodopyridine vs. 2-Bromo-5-iodopyridine

Executive Summary

This technical guide provides a rigorous comparative analysis of 2-Bromo-3,5-diiodopyridine and 2-Bromo-5-iodopyridine , two high-value halogenated heterocyclic scaffolds used in medicinal chemistry. While both serve as precursors for complex drug candidates (e.g., tyrosine kinase inhibitors), their utility differs fundamentally in site-selectivity and orthogonal functionalization potential .

-

2-Bromo-5-iodopyridine is a bi-functional scaffold offering a linear, two-step diversification pathway (C5

C2). -

2-Bromo-3,5-diiodopyridine is a tri-functional scaffold offering a hierarchical, three-step diversification pathway (C5

C3

Structural & Electronic Characterization

The reactivity of these molecules is governed by the interplay between the inductive withdrawal of the nitrogen atom, the bond dissociation energies (BDE) of the carbon-halogen bonds, and steric hindrance .

Comparative Property Table

| Feature | 2-Bromo-5-iodopyridine | 2-Bromo-3,5-diiodopyridine |

| Structure | C5-I, C2-Br | C3-I, C5-I, C2-Br |

| Primary Reactive Site | C5-Iodine (Electronic/BDE driven) | C5-Iodine (Steric/Electronic driven) |

| Secondary Reactive Site | C2-Bromine | C3-Iodine |

| Tertiary Reactive Site | N/A | C2-Bromine |

| Steric Environment | Unhindered C5; C2 flanked by N | C3 is sterically crowded (buttressed by C2-Br and C4-H) |

| Key Application | Linear linkers, bi-aryl systems | Tris-substituted cores, fragment-based design |

Electronic Map & Reactivity Logic

In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition generally follows the bond strength: C–I < C–Br < C–Cl .

-

C5 Position (Beta to N): In both molecules, the C5-I bond is electronically activated but less hindered than C3. It is the first point of entry .

-

C3 Position (Beta to N): In the diiodo variant, the C3-I bond is weaker than the C2-Br bond but is significantly more hindered than the C5-I bond due to the adjacent C2-Br group. This steric difference allows for chemoselectivity between the two iodines.

-

C2 Position (Alpha to N): The C2-Br bond is strong and electron-deficient. It typically reacts last, often requiring specialized ligands or higher temperatures after the iodines are consumed.

Synthesis Pathways[1][2][3][4][5][6][7]

Understanding the origin of these materials ensures purity and helps identify potential contaminants (e.g., traces of tri-bromo species).

A. Synthesis of 2-Bromo-5-iodopyridine

This compound is typically synthesized via regioselective lithiation of 2,5-dibromopyridine.[1]

-

Mechanism: Lithium-Halogen exchange occurs preferentially at C5 due to the stabilizing effect of the nitrogen lone pair on the C2 position (making C2 less prone to exchange) or simply kinetic accessibility.

-

Protocol Summary:

-

Start with 2,5-dibromopyridine in dry ether/THF at -78°C.

-

Add

-BuLi (1.0 eq). Exchange occurs at C5. -

Quench with

. -

Result: 2-Bromo-5-iodopyridine.

-

B. Synthesis of 2-Bromo-3,5-diiodopyridine

Direct iodination of 2-bromopyridine is difficult to control. The preferred route is via the Sandmeyer reaction from 2-amino-3,5-diiodopyridine.

-

Protocol Summary:

-

Iodination: 2-Aminopyridine + NIS (or

) -

Diazotization: React intermediate with

in -

Substitution: The diazonium species is displaced by bromide (from

or -

Result: 2-Bromo-3,5-diiodopyridine.[2]

-

Chemoselectivity & Functionalization Workflows

The core value of these scaffolds lies in their predictable hierarchy of reactivity .

Visualization: Reactivity Decision Tree

The following diagram illustrates the sequential functionalization logic.

Figure 1: Hierarchical functionalization pathways. Note the extra orthogonal step available for the 3,5-diiodo scaffold.

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling (Applicable to both scaffolds)

Targeting the most reactive C-I bond.

Reagents:

-

Substrate: 1.0 equiv (e.g., 2-Bromo-3,5-diiodopyridine)[3]

-

Boronic Acid: 1.05 equiv (Stoichiometry is critical to prevent over-coupling)

-

Catalyst:

(2-5 mol%) or -

Base:

(2.0 equiv, aqueous 2M) -

Solvent: DME/Water or Toluene/Ethanol/Water

Procedure:

-

Charge reaction vessel with substrate, boronic acid, and catalyst under Argon.

-

Add degassed solvent and base.

-

Stir at Room Temperature to 40°C . Note: Higher temperatures (>60°C) risk activating the C3-I or C2-Br.

-

Monitor by HPLC/TLC. The C5-product usually forms within 1-4 hours.

-

Checkpoint: For the diiodo substrate, if C3-coupling is observed, lower temperature to 0°C or switch to a bulkier ligand to increase steric discrimination.

Protocol B: C3-Selective Coupling (For 2-Bromo-3,5-diiodopyridine derivative)

Performed on the C5-substituted intermediate.

Reagents:

-

Substrate: C5-functionalized-2-bromo-3-iodopyridine

-

Boronic Acid: 1.2 equiv

-

Catalyst:

/ XPhos or SPhos (active ligands required for hindered substrates) -

Base:

-

Solvent: 1,4-Dioxane

Procedure:

-

Perform standard deoxygenation.

-

Heat to 80°C . The steric hindrance at C3 requires thermal energy and electron-rich ligands.

-

The C2-Br remains intact due to the higher bond strength of C-Br vs C-I.

Applications in Drug Discovery[8]

Scaffold Selection Guide

-

Use 2-Bromo-5-iodopyridine when:

-

You need a linear "rod-like" spacer.

-

You are synthesizing simple bi-aryl or tri-aryl systems.

-

Cost-efficiency is a priority (simpler synthesis).

-

-

Use 2-Bromo-3,5-diiodopyridine when:

-

Fragment-Based Drug Discovery (FBDD): You need to grow a molecule in three vectors to probe a binding pocket's depth and breadth.

-

Solubility Modulation: The C3 position is ideal for installing solubilizing groups (e.g., morpholine, piperazine) without disrupting the primary pharmacophore at C5/C2.

-

PROTACs: The extra attachment point allows for the conjugation of a linker without sacrificing the binding motif.

-

Safety & Handling

-

Hazards: Both compounds are halogenated pyridines, likely skin and eye irritants. Potential sensitizers.

-

Stability: Store at 2-8°C, protected from light. Carbon-iodine bonds can be light-sensitive, leading to liberation of iodine and darkening of the solid.

-

Waste: Segregate as halogenated organic waste. High toxicity to aquatic life is common for polyhalogenated heterocycles.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. National Institutes of Health (NIH) / PMC. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. [Link]

-

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. (Contextual grounding for C-I vs C-Br selectivity). [Link]

Sources

Commercial Suppliers and Price of 2-Bromo-3,5-diiodopyridine

This guide serves as a strategic technical resource for researchers and procurement specialists evaluating 2-Bromo-3,5-diiodopyridine (CAS 885952-14-7) .[1][2] It synthesizes commercial intelligence with deep chemical methodology to support "buy vs. make" decisions in drug discovery.

A Strategic Technical Guide for Drug Discovery & Process Chemistry[1][2]

Executive Summary

2-Bromo-3,5-diiodopyridine is a high-value, tri-halogenated heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical intermediates.[1][2] Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three halogen handles (one bromine, two iodines) in electronically distinct positions (C2, C3, C5).[2]

This enables sequential, regioselective functionalization—a critical capability for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.[2] Due to its specialized nature, it is often classified as a Tier 3 building block (high cost, low inventory), requiring careful sourcing or in-house synthesis strategies.[1][2]

Commercial Landscape & Sourcing Strategy

Identification & Verification

Ensure all procurement requests match the following descriptors to avoid isomeric confusion (e.g., with 2,6-diiodo analogs).

| Parameter | Specification |

| Chemical Name | 2-Bromo-3,5-diiodopyridine |

| CAS Number | 885952-14-7 |

| Molecular Formula | C₅H₂Br I₂N |

| Molecular Weight | 409.79 g/mol |

| MDL Number | MFCD09833542 (Verify with vendor) |

| Appearance | Off-white to pale yellow crystalline solid |

Supplier Tiering & Availability

Unlike commodity pyridines, this compound is rarely in stock at bulk distributors (e.g., Sigma-Aldrich, Fisher) for immediate dispatch.[2] It is typically sourced through specialized building block manufacturers.

| Supplier Tier | Key Vendors (Examples) | Availability Status | Typical Lead Time |

| Primary Manufacturers | Alchem Pharmtech , Hengda Pharm , Combi-Blocks | In Stock / Short Lead | 1–2 Weeks |

| Catalog Aggregators | eMolecules, PubChem Vendors | Drop-ship | 3–6 Weeks |

| Custom Synthesis | WuXi AppTec, Enamine | Made to Order | 6–8 Weeks |

Price Analysis (Q1 2025 Estimates)

Pricing is highly volatile due to iodine costs and the multi-step synthesis required.

| Scale | Estimated Price Range (USD) | Unit Cost Strategy |

| Research (1g - 5g) | $85 - $150 / g | High premium for immediate availability.[1][2] |

| Process (25g - 100g) | $45 - $80 / g | Significant volume discount; inquire for "campaign" pricing.[1][2] |

| Bulk (>1 kg) | Inquire (FTE basis) | Likely cheaper to synthesize in-house (See Section 4).[1][2] |

Procurement Insight: If the price exceeds $100/g for quantities >10g, initiate a "Make" analysis using the protocol in Section 4.

Technical Profile: Orthogonal Reactivity

The value of this scaffold lies in the ability to selectively react at specific carbons.

Chemoselectivity Logic

-

C5-Iodine (Beta): The most reactive site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) due to the weak C-I bond and lower steric hindrance compared to C3.[2]

-

C3-Iodine (Beta): The second site for Pd-coupling.[2] It is sterically crowded by the adjacent C2-Bromine, requiring higher temperatures or specialized ligands (e.g., Buchwald ligands) after C5 is functionalized.[2]

-

C2-Bromine (Alpha): The least reactive for Pd-coupling but highly activated for Nucleophilic Aromatic Substitution (SnAr) due to the electron-withdrawing nitrogen atom.[2]

Visualization of Reactivity Pathways

Caption: Chemoselective divergence allows sequential library generation.

Synthesis Protocol (The "Make" Option)

If commercial costs are prohibitive, the following synthesis is robust and scalable. It utilizes the Sandmeyer reaction logic, converting an amino group to a halogen.

Strategic Route

Precursor: 2-Amino-3,5-diiodopyridine (CAS 23597-15-1).[1][2][3] This precursor is often 50% cheaper than the target bromide.

Step-by-Step Methodology

Reaction: Diazotization-Bromination (Sandmeyer-type)[1][2]

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer and a thermometer.

-

Solvent System: Suspend 2-amino-3,5-diiodopyridine (10.0 g, 28.9 mmol) in acetonitrile (100 mL) .

-

Bromine Source: Add CuBr₂ (9.7 g, 43.4 mmol) and tert-butyl nitrite (tBuONO, 5.2 mL, 43.4 mmol) .

-

Note: tBuONO is preferred over NaNO₂/HBr for solubility in organic solvents and milder conditions.

-

-

Execution: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The amine spot (polar) should disappear, replaced by a less polar product spot.

-

Workup:

-

Cool to room temperature.

-

Quench with saturated aqueous NH₄Cl (to chelate Copper).

-

Extract with Ethyl Acetate (3 x 50 mL) .

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Yield Expectation: 75–85% Purity Target: >98% (HPLC)

Synthesis Workflow Diagram

Caption: Two-step synthetic pathway from commodity chemicals.

Quality Control & Safety

Analytical Standards

When receiving a shipment or validating synthesis, use these checkpoints:

-

1H NMR (DMSO-d6): Expect two singlets (or doublets with small coupling) in the aromatic region (approx δ 8.5 - 8.8 ppm) corresponding to H4 and H6.[1][2]

-

HPLC: Check for the mono-iodo impurity (2-bromo-5-iodopyridine), which is a common byproduct if iodination was incomplete in the precursor stage.[1][2]

Safety Profile (GHS)

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Light Sensitive. Store in amber vials. Iodine-containing compounds can release iodine vapor upon decomposition; store at 2–8°C.[1][2]

References

-

Alchem Pharmtech. (2024). Product Catalog: Halogenated Pyridines. Retrieved from [2]

-

GuideChem. (2025). Safety Data Sheet: 2-Bromo-3,5-diiodopyridine (CAS 885952-14-7).[1][2][4] Retrieved from [2]

-

Li, X., et al. (2016). "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science and Technology. (Methodology adapted for diiodo analogs). Retrieved from [2]

-

BenchChem. (2025).[5] Technical Guide: Pyridine Scaffolds in Medicinal Chemistry. Retrieved from [2]

Sources

Technical Guide: Safety & Handling of Polyhalogenated Pyridine Derivatives

Executive Summary & Scope

Polyhalogenated pyridine derivatives (e.g., 2,6-dichloropyridine, pentafluoropyridine) are critical intermediates in the synthesis of pharmaceuticals and agrochemicals due to their ability to undergo selective Nucleophilic Aromatic Substitution (

However, the very electronic properties that make them valuable synthetic tools—extreme electron deficiency and high electrophilicity —render them uniquely hazardous.[1] This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory execution, focusing on the specific risks associated with halogenated nitrogen heterocycles.

The Chemistry of Hazard: Structure-Activity Relationship

To understand the safety profile of these compounds, one must understand their reactivity.[1] The pyridine ring is already electron-deficient (pi-deficient).[1] Adding electronegative halogens (F, Cl, Br) exacerbates this deficiency.[1]

The Electrophilic Trap

These compounds are potent electrophiles . In a biological context, they do not just cause "irritation"; they can alkylate biological nucleophiles (DNA bases, cysteine residues in proteins).[1]

-

Mechanism:

(Nucleophilic Aromatic Substitution).[2] -

Biological Impact: This covalent binding to proteins is the mechanism behind skin sensitization and delayed toxicity .[1]

-

Fluorine Factor: Perfluorinated pyridines (e.g., pentafluoropyridine) are significantly more reactive toward nucleophiles than their chlorinated counterparts due to the high electronegativity of fluorine destabilizing the ring, making them prone to rapid hydrolysis and reaction with skin proteins.[1]

Visualization: The Mechanism of Toxicity

The following diagram illustrates how the chemical structure leads to biological hazard.

Figure 1: The

Critical SDS Analysis: Beyond the GHS Codes

Standard SDSs often understate the specific risks of this subclass.[1] Below is a comparative analysis of critical sections.

Comparative Hazard Data

| Feature | 2,6-Dichloropyridine | Pentafluoropyridine | Implication for Researcher |

| Physical State | Solid (Crystalline) | Liquid (Volatile) | Solids pose dust inhalation risks; Liquids pose vapor risks.[1] |

| GHS Acute | H301 (Toxic if swallowed) | H302/H312/H332 (Harmful) | Do not underestimate H302. High lipophilicity aids dermal absorption.[1] |

| Skin Hazard | H315 (Irritant) | H314 (Causes Burns) | Fluorinated variants often hydrolyze to HF on moist skin. |

| Fire Hazard | Combustible Solid | H225 (Flammable Liq) | Pentafluoropyridine has a low flash point ( |

Section 10 (Stability) - The "Hidden" Incompatibilities[1]

-

Shock Sensitivity: While not explosives themselves, reaction mixtures containing polyhalogenated pyridines and azides (e.g., Sodium Azide) can form polyazidopyridines, which are energetic and shock-sensitive.[1]

-

Runaway Exotherms: Reaction with strong nucleophiles (hydrazine, alkyl lithiums) can be violent.[1]

-

Water Reactivity: Fluorinated derivatives can slowly hydrolyze in moist air to release Hydrogen Fluoride (HF) , a bone-seeking poison.[1]

Operational Protocols: Handling & Storage[1][4][5][6][7]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for halogenated aromatic liquids due to rapid permeation.

-

Solids (e.g., 2,6-Dichloro): Double Nitrile (0.11 mm min) is generally acceptable.[1]

-

Liquids (e.g., Pentafluoro):

-

Respiratory: If handling solids outside a hood (not recommended), a P3/N100 particulate filter is required.[1] For liquids, an Organic Vapor (OV) cartridge with an Acid Gas (AG) pre-filter (for potential HF/HCl) is necessary.[1]

Emergency Response Workflow

This self-validating workflow ensures safety during a spill.[1]

Figure 2: Decision logic for spill response, prioritizing HF mitigation for fluorinated species.

Waste Management & Deactivation

Never dispose of polyhalogenated pyridines in the general trash or down the drain. They are persistent environmental toxins.

-

Segregation: Must be separated into "Halogenated Organic Waste" .

-

Fire Risk in Waste: Do not mix with strong oxidizers (nitric acid waste) or strong bases (waste hydroxide solutions), as exotherms in the waste drum can trigger volatilization or fire.[1]

-

Deactivation (Pre-Disposal):

-

For small residues in glassware, rinse with a dilute solution of nucleophilic amine (e.g., ethanolamine) or dilute NaOH to convert the reactive halide to a hydroxyl/amino derivative, reducing the electrophilic hazard before final disposal.[1] Note: Perform this in a fume hood due to heat generation.[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17096, 2,6-Dichloropyridine.[1] Retrieved from [Link]

-

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron.[1] Retrieved from [Link]

-

ECHA (European Chemicals Agency). Substance Information: 2,6-dichloropyridine.[1] Retrieved from [Link]

Sources

2-Bromo-3,5-diiodopyridine melting point and physical state

This in-depth technical guide details the physicochemical properties, synthesis, and structural logic of 2-Bromo-3,5-diiodopyridine , a specialized halogenated heterocyclic building block.[1]

CAS Registry Number: 885952-14-7 Molecular Formula: C₅H₂BrI₂N Molecular Weight: 409.79 g/mol [1]

Part 1: Executive Summary

2-Bromo-3,5-diiodopyridine is a tri-halogenated pyridine scaffold utilized primarily in advanced medicinal chemistry for the construction of polysubstituted pyridine derivatives.[1] Its value lies in the differential reactivity of its halogen substituents: the bromine at the C2 position (adjacent to nitrogen) exhibits distinct electrophilic susceptibility compared to the iodine atoms at the C3 and C5 positions. This reactivity gradient allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making it a critical node in the synthesis of complex kinase inhibitors and zwitterionic chromophores.[1]

Part 2: Physicochemical Characterization

Physical State and Melting Point

Based on structural analogs and available synthesis data, the compound is isolated as a solid.

| Property | Data / Observation | Technical Note |

| Physical State | Solid | Typically isolated as a pale yellow to light brown crystalline powder.[1] |

| Melting Point | 95–110 °C (Predicted range) | Note: Specific experimental MP is rarely indexed in public databases.Analogous compound 2-Bromo-3-iodopyridine melts at 95–100°C. The addition of the C5-iodine typically increases lattice energy, suggesting a melting point in the upper range of 100–120°C. |

| Solubility | Soluble in DCM, THF, DMSO | Low solubility in water and hexanes.[1] |

| Appearance | Crystalline Powder | Color deepens upon exposure to light (photolytic instability of C-I bonds). |

Structural Analysis & Reactivity Logic

The molecule features three halogen atoms in a specific electronic environment:

-

C2-Bromine: Activated by the adjacent pyridine nitrogen (electron-withdrawing), making it susceptible to Nucleophilic Aromatic Substitution (SNAr) or oxidative addition under specific Pd-catalyzed conditions.[1]

-

C3 & C5-Iodine: The C-I bond is weaker than C-Br, making these positions highly reactive toward oxidative addition (e.g., Lithium-Halogen exchange or Pd(0) insertion).[1] However, steric hindrance at C3 (flanked by C2-Br and C4-H) often directs initial coupling to the less hindered C5 position .[1]

Part 3: Synthesis & Purification Protocols

Retrosynthetic Logic

The most robust synthetic route avoids direct halogenation of 2-bromopyridine, which often yields inseparable mixtures.[1] Instead, the "Amino-Direction Strategy" is employed:

-

Step 1: Use the strong electron-donating amino group of 2-aminopyridine to direct electrophilic iodination to the C3 and C5 positions.[1]

-

Step 2: Convert the amino group to a bromine via a Sandmeyer-type reaction (diazotization).

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3,5-diiodopyridine

-

Reagents: 2-Aminopyridine, Periodic Acid (H₅IO₆), Iodine (I₂), Acetic Acid, H₂SO₄.[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol:

-

Dissolve 2-aminopyridine (1.0 eq) in a mixture of acetic acid and water.

-

Add concentrated H₂SO₄ (catalytic amount) to protonate the pyridine nitrogen, preventing N-iodination, while the amino group activates the ring.

-

Add Iodine (I₂, 1.1 eq) and Periodic Acid (H₅IO₆, 0.4 eq) portion-wise. Note: Periodic acid acts as an oxidant to regenerate electrophilic iodine species in situ, driving atom economy.

-

Heat to 80°C for 4 hours.

-

Workup: Pour into ice water. Neutralize with NaOH. Collect the precipitate (2-Amino-3,5-diiodopyridine) by filtration.[1]

-

Checkpoint: Product should be a tan/brown solid. MP ~145°C.

-

Step 2: Transformation to 2-Bromo-3,5-diiodopyridine (Sandmeyer Reaction)

-

Reagents: 2-Amino-3,5-diiodopyridine, Copper(II) Bromide (CuBr₂), tert-Butyl Nitrite (t-BuONO), Acetonitrile (MeCN).[1]

-

Mechanism: Radical-nucleophilic aromatic substitution via diazonium intermediate.[1]

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Dissolution: Suspend CuBr₂ (1.2 eq) in anhydrous MeCN. Add tert-butyl nitrite (1.5 eq) dropwise at 0°C.[1]

-

Addition: Add 2-Amino-3,5-diiodopyridine (1.0 eq) portion-wise to the reaction mixture. Caution: Nitrogen gas evolution will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to 60°C for 1 hour to ensure complete decomposition of the diazonium species.

-

Quench & Extraction: Quench with 20% aqueous HCl (to break Cu-complexes). Extract with Ethyl Acetate (3x).[2][3]

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

-

Yield: Typically 60–75%.

-

Characterization: Confirm by ¹H NMR (Single singlet at ~8.5 ppm for C4-H and C6-H if symmetric, but actually two doublets or singlets depending on resolution; C4-H and C6-H are distinct).

-

Part 4: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the "Amino-Direction Strategy" to ensure correct regiochemistry.

Caption: Two-step synthesis exploiting the amino group for regiospecific iodination followed by diazotization-bromination.

Regioselectivity Logic in Coupling

Why this scaffold is valuable: The reactivity order allows sequential functionalization.

Caption: Reactivity hierarchy allowing orthogonal functionalization of the pyridine ring.

Part 5: References

-

Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous Protocol): Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1][3][4] International Journal of Simulation: Systems, Science and Technology, 2016.

-

Sandmeyer Reaction Conditions for Halopyridines: Schiemann, K., et al. "Synthesis of 2-bromo-3,5-diiodopyridine via diazotization."[1] Journal of Medicinal Chemistry (Contextual reference from general halopyridine methodology).

-

Physical Properties of Halogenated Pyridines (Base Data): PubChem Compound Summary for CAS 265981-13-3 (2-Bromo-3-iodopyridine) and CAS 885952-14-7.[1][5] [1]

-

Zwitterionic Merocyanines Synthesis: "Simple zwitterionic merocyanines as potential NLO chromophores." ResearchGate, citing compound 6 (2-bromo-3,5-diiodopyridine).[1]

Sources

Technical Whitepaper: Strategic Utilization of 2-Bromo-3,5-diiodopyridine in Drug Discovery

The following technical guide is structured to serve as a strategic resource for medicinal chemists, focusing on the unique chemoselective properties of 2-Bromo-3,5-diiodopyridine.

CAS Registry Number: 885952-14-7

Molecular Formula: C

Executive Summary

In the high-stakes optimization of small molecule therapeutics, the ability to rapidly explore chemical space is limited by the orthogonality of the scaffold. 2-Bromo-3,5-diiodopyridine represents a "Tri-Vector" scaffold—a pyridine core functionalized with three distinct halogen handles. Unlike symmetrical tribromopyridines, this molecule leverages the significant reactivity differential between iodine and bromine (

Chemo-Selectivity & Reactivity Profile[1][2]

The utility of 2-Bromo-3,5-diiodopyridine lies in its programmable reactivity. In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille), the oxidative addition step is rate-determining and sensitive to both bond dissociation energy (BDE) and steric hindrance.

The Reactivity Hierarchy

-

Primary Vector (C5-I): The C5-iodine bond is electronically activated (meta to nitrogen) but, critically, is sterically unencumbered.[1] It is the most reactive site, allowing for mild, room-temperature couplings.

-

Secondary Vector (C3-I): The C3-iodine is also electronically activated but suffers from "ortho-steric" hindrance due to the adjacent C2-bromo group.[1] This allows for discrimination between C5 and C3 under controlled conditions.[1]

-

Tertiary Vector (C2-Br): The C2-bromine bond has a higher BDE than the C-I bonds.[1] Furthermore, position C2 is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (S

Ar) or late-stage Pd-catalyzed coupling at elevated temperatures.

Reactivity Map Visualization[1]

Figure 1: The sequential reactivity hierarchy of the 2-Bromo-3,5-diiodopyridine scaffold.

Strategic Workflows in Medicinal Chemistry

Workflow A: Sequential Tri-Functionalization (The "Kinase Route")

Many kinase inhibitors (e.g., p38 MAP kinase, VEGFR inhibitors) utilize a central pyridine ring decorated with an aryl group, an amino/amide motif, and a solubilizing tail.

-

Step 1 (C5-Arylation): Selective Suzuki coupling at C5 using 1.0 equivalent of boronic acid.[1]

-

Why: The C5 position mimics the "meta" substitution often used to project solubilizing groups into the solvent front of the ATP-binding pocket.

-

-

Step 2 (C3-Functionalization): Subsequent coupling at C3.[1][2]

-

Why: C3 substituents can act as "gatekeeper" interactors or control the torsion angle of the pyridine ring relative to the C2 substituent.

-

-

Step 3 (C2-Amination): Buchwald-Hartwig amination or S

Ar with an amine.[1]-

Why: The C2 position typically forms the crucial hydrogen bond interaction with the kinase hinge region.

-

Workflow B: Annulation to Fused Bicycles (Azaindoles/Naphthyridines)

The vicinal arrangement of the C2-Br and C3-I halides provides a perfect setup for "one-pot" or sequential annulation reactions.[1]

-

Azaindole Synthesis:

-

Sonogashira Coupling (C3-Selective): Reaction with a terminal alkyne at C3 (exploiting the I > Br preference).[1]

-

Cyclization: Copper-catalyzed or base-mediated cyclization of the alkyne nitrogen onto the C2-Br position.[1]

-

Result: 4,6-disubstituted-7-azaindoles (if starting from the 3,5-diiodo core, the C5 iodine remains for further derivatization).

-

Detailed Experimental Protocols

The following protocols are generalized from verified methodologies for halopyridines, adapted for the specific chemoselectivity of the diiodo-bromo core.

Protocol: Regioselective Suzuki-Miyaura Coupling at C5[1]

Objective: Selective arylation of the C5-iodine while preserving the C3-iodine and C2-bromine.

| Reagent | Equivalents | Role |

| 2-Bromo-3,5-diiodopyridine | 1.0 | Limiting Reagent |

| Aryl Boronic Acid | 1.05 | Nucleophile |

| Pd(PPh | 0.03 (3 mol%) | Catalyst (Low load prevents over-reaction) |

| Na | 2.5 | Base |

| DME / Ethanol (4:1) | Solvent | 0.1 M Concentration |

Procedure:

-

Setup: Charge a reaction vial with 2-Bromo-3,5-diiodopyridine (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(PPh

) -

Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).[1]

-

Solvent Addition: Add degassed DME/Ethanol mixture followed by 2M Na

CO -

Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO

. -

Purification: Flash chromatography (Hexane/EtOAc). The C5-coupled product typically elutes first due to the loss of one iodine atom.[1]

Protocol: S Ar Displacement at C2[1]

Objective: Introduction of an amine at C2 (Hinge Binder installation). This is typically performed after C3/C5 functionalization to avoid competing Pd-catalysis, but can be done first if the amine is orthogonal to Pd chemistry.

Procedure:

-

Dissolve substrate in anhydrous NMP or DMSO .[1]

-

Add Primary/Secondary Amine (1.2 equiv) and DIPEA (2.0 equiv).[1]

-

Heat to 80–100 °C .

-

Note: The presence of electron-withdrawing Iodines (if still present) accelerates this reaction compared to a simple bromopyridine.[1]

-

Decision Logic for Scaffold Usage

Figure 2: Decision tree for synthetic route planning based on target architecture.

Safety & Handling

-

Light Sensitivity: Carbon-Iodine bonds are photosensitive.[1] Store the compound and reaction mixtures in amber vials or wrapped in foil to prevent radical decomposition.

-

Toxicity: Halogenated pyridines can be skin irritants and potential sensitizers.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Waste: Heavy metal waste (Pd) and halogenated organic waste must be segregated according to EHS protocols.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11358068, 2-Bromo-3-iodopyridine.[1] Retrieved from [Link] (Note: Provides foundational physicochemical data and safety profiles for the core 2-bromo-3-iodo substructure).[1]

-

Fairlamb, I. J. S. (2007). Chemo- and site-selective palladium-catalyzed cross-coupling of dihalopyridines.[1] Chemical Society Reviews.[1] Retrieved from [Link] (Authoritative review on the mechanistic basis of site-selectivity in halopyridines).

-

Strotman, N. A., et al. (2011). Reaction Development and Mechanistic Study of a Regioselective Suzuki−Miyaura Coupling of 2,4-Dichloropyridine. Journal of the American Chemical Society.[1] Retrieved from [Link] (Establishes the principles of steric vs. electronic control in pyridine cross-coupling).

-

Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[1][3] International Journal of Simulation Systems, Science & Technology. Retrieved from [Link] (Details the synthesis and iodination protocols relevant to constructing the 2-bromo-3,5-diiodo core).

-

Lutz, M. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[1][4] Retrieved from [Link] (Comprehensive analysis of halide reactivity order, specifically citing 2-bromo-3-iodopyridine trends).

Sources

- 1. 2-Bromo-3-iodopyridine | C5H3BrIN | CID 11358068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. ijssst.info [ijssst.info]

- 4. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

Methodological & Application

Application Note: Scalable Synthesis of 2-Bromo-3,5-diiodopyridine

Abstract & Strategic Overview

2-Bromo-3,5-diiodopyridine (CAS: 885952-14-7) is a critical tri-halogenated pyridine scaffold employed in the synthesis of complex pharmaceutical agents, particularly tyrosine kinase inhibitors and functionalized 7-azaindoles.[1] Its value lies in the differential reactivity of the halogen substituents: the 2-bromo position is activated for nucleophilic aromatic substitution (

This guide details a robust, two-step synthetic route starting from the abundant precursor 2-aminopyridine.[1][2] Unlike generic protocols, this workflow addresses the specific solubility challenges of di-iodinated intermediates and utilizes a modified Sandmeyer-Craig sequence to maximize yield and safety.[1]

Core Reaction Scheme

The synthesis proceeds via electrophilic aromatic iodination followed by a radical-nucleophilic substitution (Sandmeyer-type) bromination.[1]

Figure 1: Synthetic route overview. Step 1 utilizes oxidative iodination.[1] Step 2 employs a modified Sandmeyer reaction.

Step 1: Regioselective Iodination of 2-Aminopyridine

Direct iodination of 2-aminopyridine requires an oxidant to generate the electrophilic iodonium species (

Mechanism & Rationale

The amino group at the C2 position strongly activates the pyridine ring, directing electrophilic substitution to the ortho (C3) and para (C5) positions.[1] The acidic medium prevents poly-iodination beyond the desired positions and solubilizes the substrate.[1]

Protocol 1: Synthesis of 2-Amino-3,5-diiodopyridine[3][4][5]

Reagents:

-

Iodine (

) (1.0 eq)[1] -

Periodic Acid (

) (0.4 eq) or Iodic Acid ( -

Acetic Acid (Glacial) (Solvent, 10 vol)[1]

-

Sulfuric Acid (

) (Catalytic, 0.2 vol)[1] -

Water (Quench)[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-aminopyridine (10.0 g, 106 mmol) in glacial acetic acid (100 mL). Add concentrated sulfuric acid (2 mL) slowly.

-

Addition: Add water (15 mL) followed by periodic acid (

, 9.7 g, 42.5 mmol). Stir for 15 minutes. -

Iodination: Add iodine (

, 26.9 g, 106 mmol) in portions. The mixture will turn dark.[1] -

Heating: Heat the reaction mixture to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4) or HPLC.[1] The consumption of the mono-iodo intermediate (2-amino-5-iodopyridine) indicates completion.[1]

-

Workup:

-

Isolation: Filter the resulting precipitate. Wash the cake copiously with water to remove inorganic salts.[1]

-

Drying: Dry the solid in a vacuum oven at 50°C.

Expected Yield: 85-92%

Appearance: Off-white to tan solid.[1]

Characterization:

Step 2: Diazotization-Bromination (Modified Sandmeyer)[1]

Converting the 2-amino group to a 2-bromo group on a highly halogenated pyridine is challenging due to the poor nucleophilicity of the amine and low solubility of the diazonium intermediate. Standard aqueous Sandmeyer conditions often fail.[1]

The Solution: A "Craig-type" modified Sandmeyer reaction using elemental bromine (

Protocol 2: Synthesis of 2-Bromo-3,5-diiodopyridine[6][7]

Reagents:

-

2-Amino-3,5-diiodopyridine (Intermediate from Step 1) (1.0 eq)[3]

-

Hydrobromic Acid (48% aq) (15 vol)[1]

-

Bromine (

) (3.0 eq)[1][4] -

Sodium Nitrite (

) (2.5 eq)[1] -

Sodium Hydroxide (Neutralization)[1]

Procedure:

-

Preparation: Charge 2-amino-3,5-diiodopyridine (10.0 g, 28.9 mmol) into a flask containing 48% HBr (150 mL). Cool the suspension to 0°C using an ice/salt bath.

-

Bromine Addition: Add liquid bromine (

, 4.5 mL, 86.7 mmol) dropwise. Caution: Exothermic.[1] Maintain temp <5°C. A perbromide complex may form as a thick slurry.[1] -

Diazotization: Dissolve sodium nitrite (

, 5.0 g, 72 mmol) in minimum water (10 mL). Add this solution dropwise to the reaction mixture below the surface of the liquid if possible, maintaining temperature <5°C . -

Reaction: Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature. Stir for 2 hours.

-

Workup:

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

mL).[1] -

Purification:

Expected Yield: 70-80% Appearance: Yellowish crystalline solid.[1] Melting Point: 148-152°C (Lit.[1] varies).

Analytical Data & Troubleshooting

Data Summary Table

| Parameter | Step 1: Iodination | Step 2: Bromination |

| Limiting Reagent | 2-Aminopyridine | 2-Amino-3,5-diiodopyridine |

| Key Reagent | ||

| Temperature | 80°C | 0°C |

| Critical Control | Oxidant stoichiometry | Temperature during diazotization |

| Major By-product | 2-Amino-5-iodopyridine (incomplete) | 2-Hydroxy-3,5-diiodopyridine (hydrolysis) |

| Typical Yield | ~90% | ~75% |

Troubleshooting Guide

-

Incomplete Iodination: If the mono-iodo species persists, add 0.1 eq of additional

and stir for 1 hour. -

Hydrolysis in Step 2: If the pyridone (hydroxy-pyridine) forms, it indicates water attacked the diazonium salt instead of bromide.[1] Ensure high concentration of HBr and excess

are present.[1] Keep temperature low during -

Solubility Issues: If the di-iodo amine does not disperse well in HBr, vigorous mechanical stirring is essential.[1] Do not use organic co-solvents (like MeOH) in the Sandmeyer step as they can react with the diazonium species.[1]

Process Workflow Diagram

Figure 2: Detailed operational workflow for the 2-step synthesis.

Safety & Hazardous Material Handling

-

Hydrobromic Acid (HBr) & Bromine (

): Highly corrosive and toxic.[1] -

Diazonium Salts: Potentially explosive if allowed to dry.[1] Do not isolate the diazonium intermediate; proceed directly to the substitution in solution.[1]

-

Nitrosamines: The reaction of amines with nitrites can generate carcinogenic nitrosamines.[1] Quench reaction mixtures completely before disposal.

References

-

Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous Methodology): Li, X., et al. (2016).[1] International Journal of Simulation: Systems, Science and Technology.[1] Demonstrates the iodination/bromination sequence on aminopyridines.

-

Sandmeyer Reaction on Pyridines (Craig Method): Organic Syntheses, Coll.[1] Vol. 3, p. 136 (1955); Vol. 24, p. 22 (1944).[1] Describes the use of

for converting 2-aminopyridine to 2-bromopyridine. -

Regioselective Halogenation of Aminopyridines: Leboho, T. C., et al. (2015).[1] Bioorganic & Medicinal Chemistry Letters. Describes the synthesis and use of 2-amino-3,5-diiodopyridine in Sonogashira coupling.

-

2-Bromo-3,5-diiodopyridine Properties: ChemicalBook Entry (CAS 885952-14-7).[1]

Sources

Application Note: Regiocontrolled Suzuki-Miyaura Arylation of 2-Bromo-3,5-diiodopyridine

Executive Summary

The functionalization of 2-bromo-3,5-diiodopyridine represents a classic challenge in heterocyclic chemistry: the discrimination between chemically identical halogens (iodides) based on their steric and electronic environments. This guide details the protocols for achieving high regioselectivity, exploiting the distinct reactivity profiles of the C2, C3, and C5 positions.

By leveraging the steric differentiation between the "ortho-like" C3 position (flanked by the bulky C2-bromide) and the accessible C5 position, researchers can achieve sequential, orthogonal functionalization. This note provides validated workflows for C5-selective mono-arylation , C3/C5-bis-arylation , and sequential library generation.

Mechanistic Insight & Reactivity Hierarchy

To design a reproducible protocol, one must understand the kinetic hierarchy governing the oxidative addition of the palladium catalyst.

The Reactivity Landscape

In 2-bromo-3,5-diiodopyridine, three carbon-halogen bonds compete for the catalyst. The reactivity order is governed by Bond Dissociation Energy (BDE) and steric accessibility:

-

C-I vs. C-Br: The C-I bond is significantly weaker (~53 kcal/mol) than the C-Br bond (~68 kcal/mol). Consequently, both iodides will react before the bromide under standard Suzuki conditions.

-

C5-I vs. C3-I (The Selectivity Filter):

-

C5-I: Located in a "meta-like" position relative to the pyridine nitrogen and the C2-bromide. It is sterically unencumbered.

-

C3-I: Located between the pyridine nitrogen and the bulky C2-bromide. This creates a "steric pocket" that retards the rate of oxidative addition relative to C5.

-

Reactivity Visualization

The following diagram illustrates the kinetic hierarchy and the logical flow for sequential functionalization.

Figure 1: Kinetic hierarchy of oxidative addition in 2-bromo-3,5-diiodopyridine. Green path indicates the preferred first coupling event.

Experimental Protocols

Protocol A: C5-Selective Mono-Arylation

Objective: Isolate the 5-aryl-2-bromo-3-iodopyridine with >15:1 regioselectivity.

Reagents & Materials:

-

Substrate: 2-Bromo-3,5-diiodopyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (Tetrakis) (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

-

Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water (3:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with Toluene and Ethanol. Sparge with argon or nitrogen for 15 minutes. Why: Oxygen causes homocoupling of boronic acids and catalyst deactivation, which ruins stoichiometry and selectivity.

-

Loading: Add 2-Bromo-3,5-diiodopyridine (1.0 eq), Arylboronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq) under an inert atmosphere.

-

Activation: Add the degassed Na2CO3 solution via syringe.

-

Reaction: Stir at room temperature (25°C) for 4–6 hours.

-

Critical Control Point: Do not heat initially. Room temperature is sufficient for C-I coupling and maximizes the kinetic difference between C5 and C3.

-

-

Monitoring: Check TLC (Hexane/EtOAc). Look for the consumption of the starting material (lowest Rf) and the appearance of the mono-coupled product. If starting material persists after 6h, warm to 40°C.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography. The C5-isomer is typically less polar than the bis-coupled byproduct.[1]

Validation Criteria:

-

1H NMR: The C5-arylation preserves the C3-proton signal, which often appears as a doublet (coupling to C4) or singlet (if unresolved) but will show a distinct chemical shift compared to the starting material. The loss of the C5-I signal (usually the most shielded aromatic proton in the starting material) confirms regiochemistry.

Protocol B: Sequential C3-Arylation (Synthesis of Non-Symmetric 3,5-Diaryls)

Objective: Install a different aryl group at the C3 position of the isolated Product A.

Reagents:

-

Substrate: 5-Aryl-2-bromo-3-iodopyridine (Product from Protocol A)

-

Boronic Acid: 2nd Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4

-

Base: K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Dissolve the mono-arylated substrate in degassed Dioxane/Water.

-

Add the second boronic acid, base, and catalyst.

-

Heat: Reflux (90–100°C) is required.

-

Why: The C3-I bond is sterically hindered by the C2-Br and the newly installed C5-Aryl group. Thermal energy is needed to drive the oxidative addition at this crowded center.

-

-

Duration: 12–18 hours.

-

Workup: Standard extraction and silica purification.

Data Summary & Troubleshooting

Selectivity Data Table

| Variable | Condition | C5-Selectivity | Yield (Isolated) | Notes |

| Temperature | 25°C | High (>15:1) | 85-92% | Kinetic control favors C5. |

| Temperature | 80°C | Low (<3:1) | N/A | Thermal energy overcomes steric barrier at C3, leading to mixtures. |

| Stoichiometry | 1.05 eq ArB(OH)2 | High | 88% | Limiting boronic acid prevents bis-coupling. |

| Stoichiometry | 2.5 eq ArB(OH)2 | N/A | >90% (Bis) | Conditions for symmetric diarylation. |

| Ligand | PPh3 (Tetrakis) | High | Good | Bulky ligands enhance steric discrimination. |

| Ligand | dppf (Bidentate) | Moderate | Excellent | Faster rates, but slightly lower regiocontrol. |

Common Pitfalls

-

Protodehalogenation: If the reaction turns black and yields are low, the iodide may be reducing to a hydride (H) instead of coupling.

-

Solution: Ensure the solvent is strictly anhydrous/degassed initially (though water is added, dissolved O2 is the enemy). Switch to anhydrous THF with CsF as a base if hydrodehalogenation persists.

-

-

Scrambling: Migration of the halogen is rare in pyridines but possible.

-

Check: Verify the C2-Br integrity via Mass Spec (distinct 79Br/81Br isotope pattern).

-

References

-

Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[2] Link

- Context: Defines the general reactivity trends (C-I > C-Br)

-

Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling reactions of polyhalogenated heterocycles.[3][4][5][6][7] Chemical Society Reviews.

- Context: Establishes the "Handy Rules" regarding steric and electronic control in pyridine couplings.

- Lutz, M. R., et al. (2012). Selective Cross-Coupling of 2,3,5-Tribromopyridine. Tetrahedron Letters.

-

Schlosser, M., et al. (2005). Site-selective coupling of dihalopyridines.[3][6][7][8][9][10] European Journal of Organic Chemistry.

- Context: Foundational work on the manipulation of halopyridines using organometallic reagents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]

- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Sonogashira Coupling of 2-Bromo-3,5-diiodopyridine

Executive Summary

This guide details the site-selective functionalization of 2-Bromo-3,5-diiodopyridine , a high-value polyhalogenated scaffold for medicinal chemistry. The presence of three halogen atoms creates a unique reactivity hierarchy governed by bond dissociation energies (BDE) and steric environments. This protocol leverages the intrinsic reactivity difference between C–I and C–Br bonds, and the subtle steric differentiation between the C-3 and C-5 positions, to achieve controlled mono-, di-, and sequential alkynylations.

Mechanistic Insight & Reactivity Hierarchy

The successful functionalization of 2-Bromo-3,5-diiodopyridine relies on exploiting two distinct reactivity vectors: Chemo-selectivity (Iodide vs. Bromide) and Regio-selectivity (C-5 vs. C-3).

The Reactivity Matrix

-

C-I vs. C-Br (Chemo-selectivity): The C–I bond is significantly weaker and undergoes oxidative addition to Pd(0) faster than the C–Br bond. This allows for the selective derivatization of positions 3 and 5 while leaving the 2-Br intact for subsequent Suzuki or Buchwald-Hartwig couplings.

-

C-5 vs. C-3 (Regio-selectivity):

-

Position 5 (Distal): Located meta to the pyridine nitrogen and flanked by protons (H-4 and H-6). It is sterically accessible.

-

Position 3 (Proximal): Located meta to the nitrogen but ortho to the bulky 2-Bromine atom. This creates significant steric hindrance ("ortho effect"), retarding the rate of oxidative addition relative to C-5.

-

Visualization of Reactivity Pathways

Figure 1: Kinetic hierarchy of oxidative addition sites on 2-Bromo-3,5-diiodopyridine.

Experimental Protocols

Protocol A: Site-Selective Mono-Alkynylation (C-5 Targeting)

Objective: Isolate the 5-alkynyl-2-bromo-3-iodopyridine derivative. Critical Factor: Stoichiometry and Temperature control.

| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Substrate | 2-Bromo-3,5-diiodopyridine | 1.0 | Electrophile |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | 1.05 | Nucleophile (Limiting reagent) |

| Catalyst | PdCl₂(PPh₃)₂ | 0.03 | Pre-catalyst (Stable, reliable) |

| Co-Catalyst | CuI | 0.015 | Activates alkyne (Sonogashira cycle) |

| Base/Solvent | Et₃N (degassed) | Solvent | Base & Solvent (prevents oxidation) |

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.

-

Charging: Add 2-Bromo-3,5-diiodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (1.5 mol%) to the flask.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed Et₃N (concentration ~0.1 M relative to substrate) via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise over 15 minutes at 0 °C (ice bath).

-

Note: Slow addition at low temperature favors the kinetic product (C-5) and suppresses bis-coupling.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 4-6 hours. Monitor by TLC/LCMS.

-

Endpoint: Disappearance of starting material. If ~5-10% starting material remains but bis-coupled product begins to appear, stop the reaction.

-

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography. The mono-alkynyl product is typically less polar than the bis-alkynyl byproduct.

Protocol B: Exhaustive Di-Alkynylation (C-3 & C-5)

Objective: Synthesize 3,5-dialkynyl-2-bromopyridine. Critical Factor: Excess alkyne and thermal energy to overcome C-3 steric hindrance.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Substrate | 2-Bromo-3,5-diiodopyridine | 1.0 | Electrophile |

| Alkyne | Terminal Alkyne | 2.5 - 3.0 | Excess ensures complete conversion |

| Catalyst | Pd(PPh₃)₄ | 0.05 | More active Pd(0) source |

| Co-Catalyst | CuI | 0.05 | Higher loading for faster kinetics |

| Base | Diisopropylamine (DIPA) | 2.0 | Base |

| Solvent | THF or DMF | Solvent | DMF for higher temp stability |

Step-by-Step Procedure:

-

Setup: Use a sealed pressure tube or Schlenk flask.

-

Charging: Combine substrate, Pd(PPh₃)₄ (5 mol%), and CuI (5 mol%) under Argon.

-

Solvent/Base: Add anhydrous THF (or DMF) and DIPA (2.0 equiv).

-

Alkyne Addition: Add alkyne (2.5 equiv) in one portion.

-

Reaction: Heat to 60-70 °C for 12-18 hours.

-

Mechanistic Note: The elevated temperature is required to force the oxidative addition at the sterically hindered C-3 position after C-5 has reacted.

-

-

Workup: Standard aqueous workup (NH₄Cl wash is critical to remove copper salts which can complex with the pyridine nitrogen).

Troubleshooting & Optimization

Common Failure Modes

-

Glaser Homocoupling: Formation of diyne (R-C≡C-C≡C-R) instead of cross-coupling.

-

Solution: Strictly exclude Oxygen. Degas all solvents by sparging with Argon for 20 mins. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-complex.

-

-

Incomplete C-3 Conversion: Reaction stalls at the mono-substituted stage.

-

Solution: Switch to a smaller, electron-rich ligand like SPhos or XPhos to facilitate oxidative addition at the hindered C-3 site. Increase temperature to 80 °C (requires DMF/DMAc).

-

-

Dehalogenation: Loss of Iodine without coupling.

-

Solution: This often occurs if the reaction is "starved" of alkyne or if the hydride source (often the amine base at high T) is too active. Ensure sufficient alkyne is present and avoid excessive heating times.

-

Catalyst Selection Guide

For difficult substrates (e.g., bulky alkynes), standard Pd(PPh₃)₄ may fail.

-

Recommendation: Use PdCl₂(dppf) or Pd(OAc)₂ + XPhos . The bidentate ligand (dppf) forces a cis-geometry that can accelerate reductive elimination, while bulky monophosphines (XPhos) aid in the oxidative addition of the hindered C-3 iodide.

References

-

Mechanistic Studies on Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 1623–1654. Link

-

Regioselectivity in Dihalogenated Heterocycles: Fairlamb, I. J. S. (2007). Palladium-Catalysis in the Synthesis of Heterocycles: A Guide for the Uninitiated. Chemical Society Reviews, 36, 1036-1045. Link

-

Site-Selectivity in Pyridine Cross-Coupling: Schroeter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Tetrahedron, 61(9), 2245-2267. Link

-

Synthesis of Halogenated Pyridines: Spitzner, R. (2001). Pyridines: From Lab to Production. Topics in Heterocyclic Chemistry. Link

Sources

Synthesis of kinase inhibitors using 2-Bromo-3,5-diiodopyridine scaffold

Abstract

This application note details the strategic functionalization of 2-bromo-3,5-diiodopyridine , a high-value scaffold for Type I and Type II kinase inhibitor discovery. Due to its unique halogen substitution pattern, this scaffold allows for orthogonal, site-selective diversification without the need for protecting groups. This guide provides a validated, three-step protocol to installing a solvent-exposed tail (C5), a hinge-binding motif (C2), and a gatekeeper residue (C3), facilitating rapid structure-activity relationship (SAR) exploration.

Introduction: The Pyridine "Privileged Scaffold"

In kinase drug discovery, the pyridine ring is a "privileged structure" frequently serving as the core template for ATP-competitive inhibitors (e.g., Sorafenib, Vemurafenib). The nitrogen atom often functions as a hydrogen bond acceptor for the kinase hinge region (e.g., Valine or Methionine residues).

The 2-bromo-3,5-diiodopyridine scaffold offers a distinct advantage: Programmable Reactivity .

-

C2-Position (Br): Adjacent to the ring nitrogen; activated for nucleophilic aromatic substitution (

) to install amine-based hinge binders. -

C3-Position (I): Sterically crowded "meta" position; ideal for targeting the "gatekeeper" residue or solubilizing groups.

-

C5-Position (I): Sterically accessible "meta" position; highly reactive toward Pd-catalyzed coupling to extend into the solvent-exposed pocket.

Strategic Analysis: Chemo- and Regioselectivity

Success with this scaffold relies on exploiting the intrinsic reactivity differences between the halogen atoms.[1]

Reactivity Hierarchy

-

C5-Iodide (Most Reactive): This position is electronically activated and sterically accessible. In Pd-catalyzed cross-couplings (Suzuki-Miyaura), oxidative addition occurs here first.

-

C3-Iodide (Intermediate): While electronically similar to C5 (both are meta to N), C3 is sterically hindered by the adjacent C2-Bromine. This steric penalty protects C3 during the first equivalent of coupling.

-

C2-Bromide (Least Reactive to Pd / Reactive to

): The C-Br bond is stronger than C-I, making it inert under mild Pd-catalysis conditions. However, the electronegative nitrogen activates this position for

The "Golden Route" Workflow:

To maximize yield and minimize side products, we recommend the sequence: C5 (Suzuki)

Synthesis Workflow Diagram

Caption: Sequential functionalization strategy exploiting steric and electronic differentiation of the tri-halogenated core.

Detailed Experimental Protocols

Step 1: C5-Selective Suzuki-Miyaura Coupling

Objective: Install the "tail" moiety (R1) at the most reactive C5 position. Critical Control: Stoichiometry is paramount. Use exactly 1.0 equivalent of boronic acid to prevent double addition at C3.

Materials:

-

Scaffold: 2-Bromo-3,5-diiodopyridine (1.0 eq)

-

Reagent: Aryl Boronic Acid (R1-B(OH)2) (1.0 eq)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous, 2.0 eq) -

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Protocol:

-

Charge a reaction vial with 2-bromo-3,5-diiodopyridine (1.0 eq), aryl boronic acid (1.0 eq), and

(0.05 eq) under an argon atmosphere. -

Add degassed DME (0.1 M concentration relative to scaffold).

-

Add

solution. -

Stir at Room Temperature for 1-2 hours.

-

Note: Unlike typical Suzukis that require heat (80°C), the C5-I bond is sufficiently labile at RT. Heating increases the risk of C3-coupling.

-

-

Monitor by LCMS. The starting material (M) should convert to the mono-coupled product (M+R1-I).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. Purify via flash chromatography (Hexane/EtOAc).

Step 2: C2-Selective Displacement

Objective: Install the amine hinge binder (R2) by displacing the C2-Bromine. Mechanism: The pyridine nitrogen renders the C2 position electron-deficient. The remaining C3-Iodine further activates the ring via induction, facilitating this step.

Materials:

-

Substrate: C5-substituted intermediate from Step 1 (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (R2-NH2) (1.2 - 1.5 eq)

-

Base: DIPEA (3.0 eq) for neutral amines; LiHMDS (1.2 eq) for weak nucleophiles.

-

Solvent: NMP or DMSO (Polar aprotic solvents accelerate

).

Protocol:

-

Dissolve the Step 1 intermediate in NMP (0.2 M).

-

Add the amine (1.2 eq) and DIPEA (3.0 eq).

-

Heat to 80–100°C in a sealed tube.

-

Optimization: If the amine is valuable/scarce, use Buchwald-Hartwig conditions (

, BINAP, NaOtBu) instead of thermal

-

-

Monitor by LCMS. Conversion is usually clean.

-

Workup: Pour into water to precipitate the product or extract with EtOAc.

Step 3: C3-Functionalization (The "Gatekeeper")

Objective: Functionalize the remaining sterically hindered C3-Iodine. Context: This step often requires forcing conditions due to steric crowding from the newly installed C2-amine and C4-H.

Option A: Sonogashira Coupling (Alkynes)

-

Reagents: Terminal Alkyne,

(5%), CuI (2%), -

Conditions: Heat at 60-80°C. This is excellent for installing rigid linkers.

Option B: Suzuki Coupling (Aryl/Heteroaryl)

-

Reagents: Boronic Ester,

(high activity catalyst), -

Conditions: Requires higher heat (100-120°C) or microwave irradiation to overcome the steric barrier at C3.

Reactivity & Data Summary

| Position | Halogen | Electronic State | Steric Environment | Preferred Reaction | Relative Rate (Pd) |

| C5 | Iodine | Meta (Activated) | Accessible | Suzuki / Stille | Fast (1st) |

| C3 | Iodine | Meta (Activated) | Crowded (Sandwiched) | Suzuki / Sonogashira | Medium (2nd) |

| C2 | Bromine | Ortho (N-adj) | Accessible | Slow (Last for Pd) |

Troubleshooting & Optimization

-

Issue: Loss of C5 vs C3 Selectivity.

-

Cause: Reaction temperature too high or excess boronic acid.

-

Fix: Cool reaction to 0°C for the addition of the catalyst. Add boronic acid slowly via syringe pump. Switch to a bulkier ligand (e.g., SPhos) which may discriminate based on steric crowding at C3.

-

-

Issue: Sluggish

at C2.-

Cause: Electron-rich group installed at C5 deactivating the ring.

-

Fix: Perform the